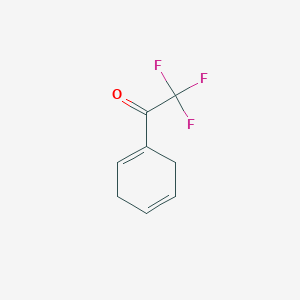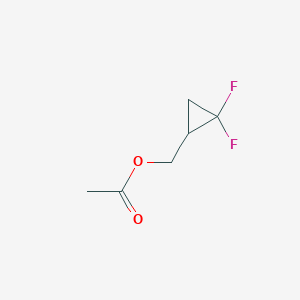
(2,2-Difluorocyclopropyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluorocyclopropyl)methyl acetate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopropyl)methyl acetate typically involves the cyclopropanation of alkenes using difluorocarbene precursors. One common method involves the reaction of alkenes with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under basic conditions to generate the difluorocyclopropane ring . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluorocyclopropyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO.
Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the cyclopropane ring.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Ring-Opening Reactions: The products depend on the specific conditions but may include linear or branched fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
(2,2-Difluorocyclopropyl)methyl acetate has several scientific research applications:
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Agriculture: The compound may be used in the synthesis of agrochemicals, such as herbicides and insecticides, leveraging its fluorinated structure to improve efficacy and environmental stability.
Wirkmechanismus
The mechanism of action of (2,2-Difluorocyclopropyl)methyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2-Difluorocyclopropyl)methyl chloride
- (2,2-Difluorocyclopropyl)methyl bromide
- (2,2-Difluorocyclopropyl)methyl alcohol
Uniqueness
(2,2-Difluorocyclopropyl)methyl acetate is unique due to the presence of the acetate group, which can be readily modified through various chemical reactions. This versatility makes it a valuable intermediate in organic synthesis. Additionally, the compound’s fluorinated cyclopropane ring imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs .
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
(2,2-difluorocyclopropyl)methyl acetate |
InChI |
InChI=1S/C6H8F2O2/c1-4(9)10-3-5-2-6(5,7)8/h5H,2-3H2,1H3 |
InChI-Schlüssel |
XQSGUTXFGBJIHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


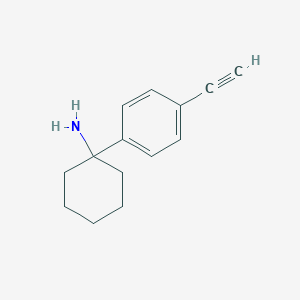
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
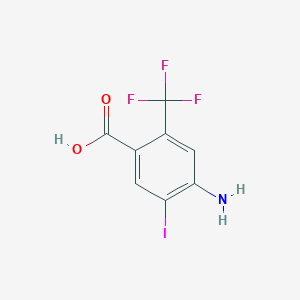
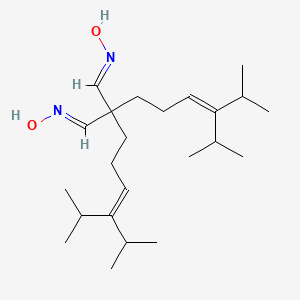
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)
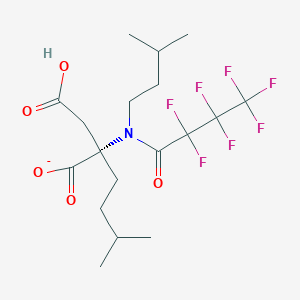
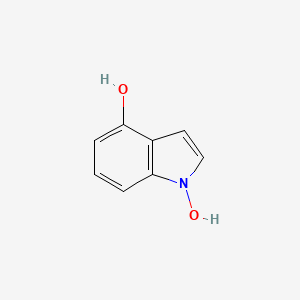
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
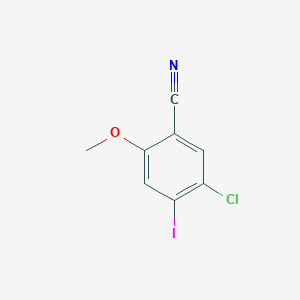
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)
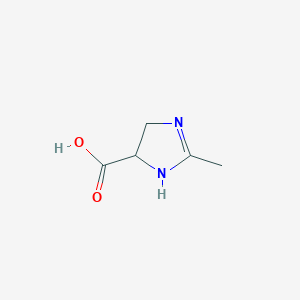
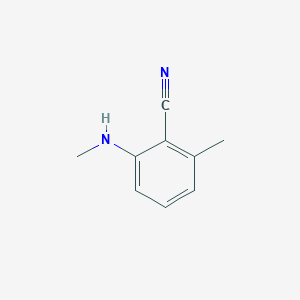
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
